molecular formula C18H24N2O2 B6303413 2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine CAS No. 2055683-35-5

2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine

Cat. No.: B6303413
CAS No.: 2055683-35-5
M. Wt: 300.4 g/mol
InChI Key: JTAYFJKUFBAIHG-UHFFFAOYSA-N
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Description

2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl group at the 2-position, a 3,4-dimethoxylphenyl group at the 6-position, and a propylamino group at the 3-position of the pyridine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Attachment of the 3,4-Dimethoxylphenyl Group: This step involves a coupling reaction, such as a Suzuki coupling, where a boronic acid derivative of 3,4-dimethoxylphenyl is reacted with the pyridine ring.

    Addition of the Propylamino Group: The propylamino group can be introduced through a nucleophilic substitution reaction using propylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-6-(3,4-dimethoxyphenyl)-3-methylamino-pyridine
  • 2-Ethyl-6-(3,4-dimethoxyphenyl)-3-ethylamino-pyridine
  • 2-Ethyl-6-(3,4-dimethoxyphenyl)-3-butylamino-pyridine

Uniqueness

2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-ethyl-N-propylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-5-11-19-16-9-8-15(20-14(16)6-2)13-7-10-17(21-3)18(12-13)22-4/h7-10,12,19H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAYFJKUFBAIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(N=C(C=C1)C2=CC(=C(C=C2)OC)OC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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